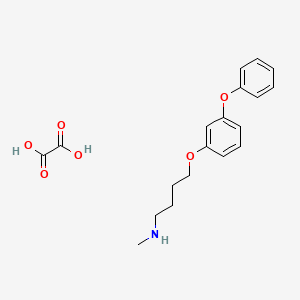
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid
概要
説明
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a methyl group attached to a nitrogen atom, along with a butan-1-amine backbone and phenoxyphenoxy substituents. The oxalic acid component is often used to form a salt with the amine, enhancing its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 3-phenoxyphenol with an appropriate alkylating agent to form 3-phenoxyphenoxyalkane.
Amination: The intermediate is then subjected to amination using N-methylamine under controlled conditions to yield N-methyl-4-(3-phenoxyphenoxy)butan-1-amine.
Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt, which enhances its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Steps: Including crystallization and filtration to obtain the pure compound.
化学反応の分析
Types of Reactions
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenoxy derivatives.
科学的研究の応用
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
作用機序
The mechanism of action of N-methyl-4-(3-phenoxyphenoxy)butan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
類似化合物との比較
Similar Compounds
N-methyl-1-phenylpropan-2-amine: A structurally similar compound with different substituents.
N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propan-1-amine: Another related compound with a trifluoromethyl group.
Uniqueness
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid is unique due to its specific substituents and the presence of the oxalic acid component, which enhances its stability and solubility compared to similar compounds.
特性
IUPAC Name |
N-methyl-4-(3-phenoxyphenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.C2H2O4/c1-18-12-5-6-13-19-16-10-7-11-17(14-16)20-15-8-3-2-4-9-15;3-1(4)2(5)6/h2-4,7-11,14,18H,5-6,12-13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXLSOEYGHIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCOC1=CC(=CC=C1)OC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4095101.png)
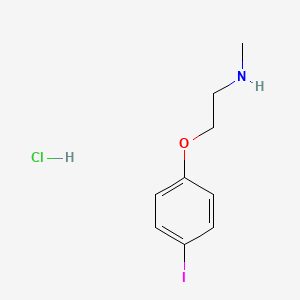
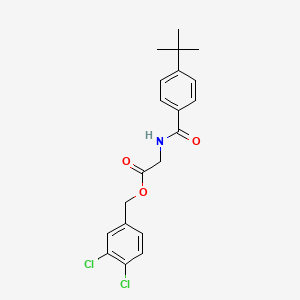
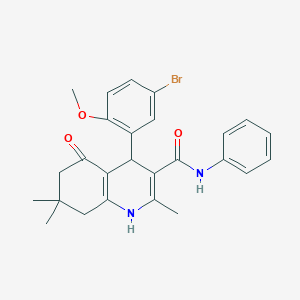
![4-nitrobenzyl 4-[(2-chlorophenoxy)methyl]benzoate](/img/structure/B4095127.png)
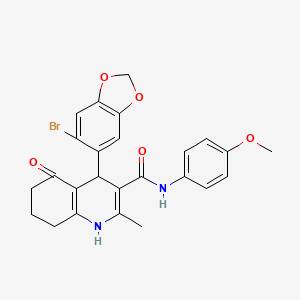
![Propan-2-yl 7-(4-fluorophenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4095140.png)
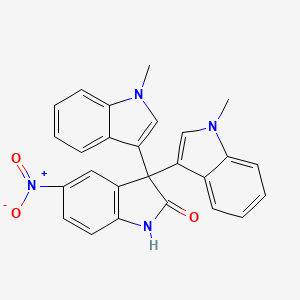
![N-methyl-2-[4-(2-phenylpropan-2-yl)phenoxy]ethanamine;oxalic acid](/img/structure/B4095161.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4095168.png)
![3-[3-(4-methoxyphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4095176.png)
![[3-(2-tert-butyl-4-chlorophenoxy)propyl]methylamine oxalate](/img/structure/B4095184.png)
![2-[4-(4-nitrophenoxy)butyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B4095200.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-nitrobenzamide](/img/structure/B4095214.png)
